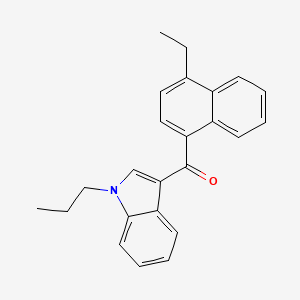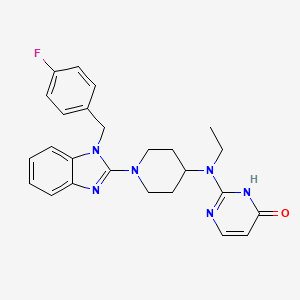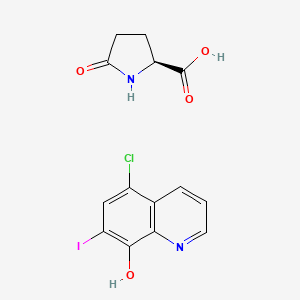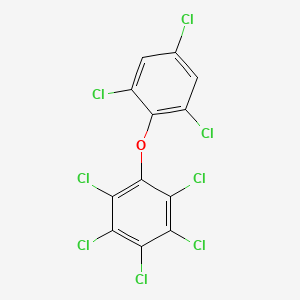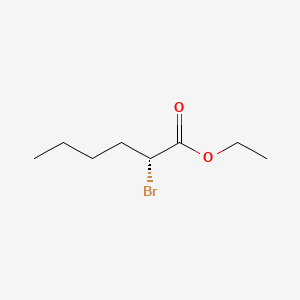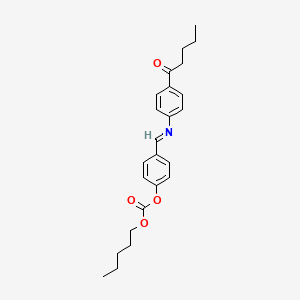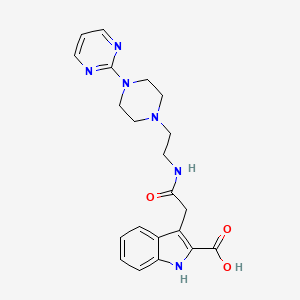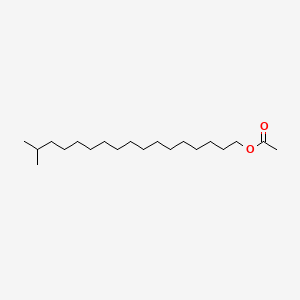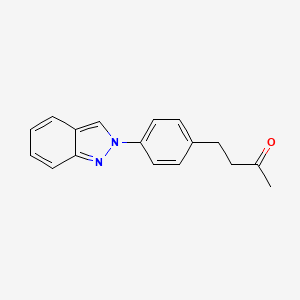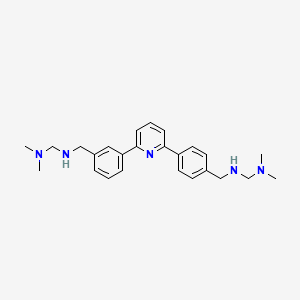
2,6-Bis(4'-(((2''-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide is a complex organic compound with a unique structure that incorporates multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dibromopyridine with 4-(dimethylamino)benzylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular components, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(2-(dimethylamino)ethoxy)pyridine: Similar structure but with ethoxy groups instead of phenyl groups.
4-(Dimethylamino)pyridine: A simpler compound with a single dimethylamino group attached to the pyridine ring.
2-Picolylamine: Contains a pyridine ring with an aminomethyl group.
Uniqueness
2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide is unique due to its complex structure, which allows for multiple functional interactions and applications. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields of research .
Properties
CAS No. |
131407-85-7 |
|---|---|
Molecular Formula |
C25H33N5 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
N-[[4-[6-[3-[[(dimethylamino)methylamino]methyl]phenyl]pyridin-2-yl]phenyl]methyl]-N',N'-dimethylmethanediamine |
InChI |
InChI=1S/C25H33N5/c1-29(2)18-26-16-20-11-13-22(14-12-20)24-9-6-10-25(28-24)23-8-5-7-21(15-23)17-27-19-30(3)4/h5-15,26-27H,16-19H2,1-4H3 |
InChI Key |
ZWWFPWBUISSMGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CNCC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC(=C3)CNCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



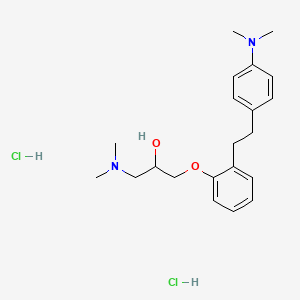
![3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile](/img/structure/B12692051.png)
